6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H10Cl2N2 |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
YIRPQUGDHXJJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridines with α-Haloketones or α-Haloacetophenones
A common method to synthesize imidazo[1,2-a]pyridines involves the condensation of substituted 2-aminopyridines with α-haloketones or α-haloacetophenones under mild basic conditions. This results in ring closure forming the fused imidazo ring.
- For 6,8-dichloro substitution, the starting 2-aminopyridine is pre-halogenated at the 6 and 8 positions.
- The p-tolyl group is introduced via the α-haloacetophenone derivative bearing a p-tolyl substituent.
Selective Halogenation of Acetophenones
Selective halogenation (chlorination or bromination) of substituted acetophenones is a key step to introduce halogens at desired positions before cyclization.
- Halogenation typically uses reagents like N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to avoid over-halogenation.
- The halogenated acetophenone then reacts with 2-aminopyridine derivatives to form the imidazo[1,2-a]pyridine core.
Detailed Preparation Method for 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Stepwise Synthetic Route
| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Selective chlorination of p-tolylacetophenone | Chlorinating agent (e.g., NCS), controlled temperature | Introduces chlorine at 6 and 8 positions on acetophenone ring | Moderate to high |
| 2 | Condensation with 6,8-dichloro-2-aminopyridine | Mild basic solution (K2CO3 or similar), ethanol or suitable solvent, reflux | Cyclization to form imidazo[1,2-a]pyridine ring | 65–85% |
| 3 | Purification | Filtration, recrystallization or column chromatography | Isolates pure this compound | — |
This method is adapted from improved processes for imidazo[1,2-a]pyridine derivatives reported in patent EP1966201A1, which emphasize selective halogenation and mild reaction conditions to improve yield and reduce toxic reagents.
Alternative Approaches
- Direct halogenation of imidazo[1,2-a]pyridine core: Post-cyclization halogenation using selective reagents can be employed but often leads to mixtures and lower selectivity.
- Use of substituted 2-aminopyridines: Starting from 6,8-dichloro-2-aminopyridine ensures halogen substitution is present before ring formation, improving regioselectivity.
Reaction Conditions and Optimization
Halogenation
- Selectivity is critical; over-chlorination can occur.
- Temperature control (0–5 °C) and stoichiometric amounts of chlorinating agents help.
- Solvents such as acetic acid or chloroform may be used.
Cyclization
- Mild bases like potassium carbonate or sodium bicarbonate facilitate condensation.
- Reflux in ethanol or similar solvents for 8–12 hours ensures completion.
- Monitoring by TLC or HPLC is standard.
Analytical Characterization and Purity Assessment
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and ring formation.
- Mass Spectrometry: Isotopic peaks (M+2) confirm chlorine presence.
- IR Spectroscopy: Characteristic imidazole and pyridine ring vibrations.
- Melting Point: Sharp melting point indicates purity.
Summary Table of Preparation Methods and Yields
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Selective halogenation of acetophenone + cyclization with 2-aminopyridine | p-Tolylacetophenone, 6,8-dichloro-2-aminopyridine | NCS or Cl2, K2CO3, ethanol | 0–5 °C halogenation, reflux cyclization | 65–85 | High selectivity, mild conditions | Requires pre-halogenated aminopyridine |
| Post-cyclization halogenation | 2-(p-tolyl)imidazo[1,2-a]pyridine | Chlorinating agents | Room temp or reflux | Moderate | Simpler starting materials | Lower selectivity, side reactions |
| Multi-step amidation (less common) | Various intermediates | Thionyl chloride, NaBH4 | Multiple steps | Low | Access to functionalized derivatives | Laborious, toxic reagents |
Research Findings and Improvements
- The improved processes avoid toxic reagents such as thionyl chloride and sodium borohydride used in older methods, enhancing safety and environmental profile.
- Ultrasound-assisted halogenation methods have been reported for related imidazo[1,2-a]pyridines, offering metal-free, mild, and regioselective iodination, which could inspire analogous chlorination approaches.
- Synthesis protocols involving 2-aminopyridine and halogenated acetophenones have been optimized to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .
Scientific Research Applications
6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of agricultural products like insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Halogenation Patterns
- 6,8-Dibromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine ():
This compound exhibits potent antileishmanial activity (IC₅₀ < miltefosine) attributed to bromine atoms at positions 6 and 8 and a nitro group at position 3. Compared to the target compound, bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine’s electron-withdrawing effect could improve metabolic stability . - 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine ():
The substitution of chlorine at position 6 and a phenylthio group at position 8 reduces antileishmanial efficacy compared to dibromo analogs, suggesting halogen size and electronegativity critically modulate activity .
Aryl Group Variations
- 2-(Biphenyl)imidazo[1,2-a]pyridines ():
Biphenyl-substituted derivatives (e.g., compound 2h, IC₅₀ = 79 µM for AChE inhibition) show superior anticholinesterase activity compared to phenyl-substituted analogs. The p-tolyl group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and target binding .
Functional Group Contributions
Sulfonylmethyl vs. p-Tolyl Substituents
- 6,8-Dichloro-2-[(4-fluorophenylsulfonyl)methyl]imidazo[1,2-a]pyridine ():
The sulfonylmethyl group at position 2 improves aqueous solubility but may reduce blood-brain barrier penetration compared to the p-tolyl group. This trade-off highlights the importance of substituent selection for pharmacokinetic optimization .
Nitro Group Effects
- 3-Nitroimidazo[1,2-a]pyridines (): Nitro groups at position 3 enhance antileishmanial activity but introduce metabolic liabilities (e.g., nitroreductase susceptibility). The absence of a nitro group in the target compound may improve metabolic stability for non-antimicrobial applications .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (LogP):
The dichloro and p-tolyl groups in the target compound likely increase LogP compared to methoxy or sulfonylmethyl derivatives, favoring CNS penetration but risking solubility limitations . - Aqueous Solubility: Sulfonylmethyl-substituted analogs () exhibit improved solubility due to polar sulfonyl groups, whereas the target compound’s p-tolyl group may necessitate formulation adjustments for oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing chlorine substituents at the 6- and 8-positions of the imidazo[1,2-a]pyridine scaffold?
- Methodology : Chlorination at the 6- and 8-positions can be achieved via electrophilic aromatic substitution (EAS) using reagents like , , or under controlled conditions. For regioselectivity, pre-functionalization of the pyridine ring before cyclization is recommended. For example, halogenation of 2-aminopyridine precursors followed by cyclization with α-halo ketones or aldehydes ensures precise substitution .
- Key Data : In analogous compounds (e.g., 6-bromo derivatives), nitration and subsequent halogenation steps yielded >75% regioselectivity for the 6- and 8-positions .
Q. How can the purity and structural integrity of 6,8-dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine be validated post-synthesis?
- Methodology : Use a combination of -NMR, -NMR, and HRMS to confirm molecular structure. For purity, HPLC with UV detection (λ = 254 nm) is standard. Crystallography or X-ray diffraction may resolve ambiguities in substituent positioning .
- Example : In 3-(p-tolyl)imidazo[1,2-a]pyridine derivatives, NMR signals at δ 8.29 (d, ) and δ 7.43 (d, ) confirmed aromatic protons, while ESI-MS ([M + H]+ = 209) validated molecular weight .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodology : Prioritize target-specific assays based on structural analogs. For instance, COX-2 inhibition can be tested via enzyme-linked immunosorbent assays (ELISA) using purified COX-2 isoforms. Cytotoxicity assays (e.g., MTT) in cancer cell lines (e.g., MCF-7, HeLa) are standard for anticancer potential .
- Data from Analogs : A morpholine-substituted imidazo[1,2-a]pyridine showed COX-2 IC = 0.07 μM and selectivity index = 217.1 .
Advanced Research Questions
Q. How do substituent variations at the C-3 position modulate the compound’s binding affinity to therapeutic targets (e.g., VEGFR2 or COX-2)?
- Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., morpholine, phenylamino, acetyl groups). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Validate with SPR or ITC for binding kinetics .
- Key Findings :
- Methyl groups enhance VEGFR2 binding (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
- Mannich bases at C-3 improve COX-2 selectivity by forming hydrogen bonds with Tyr385 and Ser530 .
Q. What experimental and computational approaches resolve contradictions in reported enzyme inhibition data?
- Methodology :
In vitro : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for enzyme batch variability.
In silico : Compare docking results across multiple crystal structures (e.g., PDB entries 5KIR for COX-2).
Meta-analysis : Cross-reference IC values from independent studies to identify outliers .
- Case Study : Discrepancies in COX-2 IC values (0.07–1.2 μM) were attributed to differences in enzyme sources (human recombinant vs. murine) .
Q. How can C-3 functionalization (e.g., Friedel-Crafts acylation) be optimized for scalability without compromising yield?
- Methodology : Employ one-pot, catalytic methods. For example, AlCl-catalyzed Friedel-Crafts acylation at 60°C in DCM achieves >80% yield. Use flow chemistry for scalability .
- Data : A one-pot protocol for C-3 acetylation produced 38 derivatives with yields averaging 78% .
Q. What strategies mitigate off-target effects in GABA receptor binding studies?
- Methodology :
- Pharmacophore filtering : Exclude compounds with high similarity to benzodiazepine scaffolds.
- Selective assays : Use α1β2γ2 vs. α5-containing GABA receptor subtypes to assess subtype specificity.
- In vivo : Zebrafish models can rapidly screen for anxiolytic vs. sedative effects .
- Example : Acetylated derivatives showed reduced GABA affinity (K > 1 μM) compared to non-acetylated analogs .
Contradictory Data Analysis
Q. Why do halogen substituents at the 6- and 8-positions exhibit conflicting trends in antimicrobial vs. anticancer activity?
- Resolution :
- Antimicrobial activity correlates with lipophilicity (ClogP > 2.5), enhancing membrane penetration .
- Anticancer activity depends on electronic effects: electron-withdrawing groups (e.g., Cl) increase DNA intercalation but reduce solubility. Balancing ClogP and polarity (e.g., via PEGylation) optimizes both .
- Supporting Data : 6-Chloro analogs showed MIC = 4 μg/mL against S. aureus but required IC = 12 μM in HeLa cells .
Methodological Recommendations
- Synthetic Chemistry : Prioritize regioselective halogenation via EAS over radical methods to avoid byproducts .
- Biological Assays : Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement .
- Computational Tools : Leverage QSAR models trained on imidazo[1,2-a]pyridine datasets for activity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
